molecular formula C8H8F3NO3S B14832501 N-(5-Hydroxy-2-(trifluoromethyl)phenyl)methanesulfonamide

N-(5-Hydroxy-2-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No.: B14832501
M. Wt: 255.22 g/mol
InChI Key: KVQJXQYCVWVJQQ-UHFFFAOYSA-N
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Description

N-(5-Hydroxy-2-(trifluoromethyl)phenyl)methanesulfonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. The presence of a trifluoromethyl group and a hydroxyl group on the phenyl ring, along with a methanesulfonamide moiety, makes this compound particularly interesting for research in organic chemistry and material science.

Properties

Molecular Formula

C8H8F3NO3S

Molecular Weight

255.22 g/mol

IUPAC Name

N-[5-hydroxy-2-(trifluoromethyl)phenyl]methanesulfonamide

InChI

InChI=1S/C8H8F3NO3S/c1-16(14,15)12-7-4-5(13)2-3-6(7)8(9,10)11/h2-4,12-13H,1H3

InChI Key

KVQJXQYCVWVJQQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Hydroxy-2-(trifluoromethyl)phenyl)methanesulfonamide typically involves the introduction of the trifluoromethyl group and the hydroxyl group onto the phenyl ring, followed by the attachment of the methanesulfonamide group. Common synthetic routes include:

    Electrophilic Aromatic Substitution: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide in the presence of a catalyst.

    Hydroxylation: Introduction of the hydroxyl group using oxidizing agents such as hydrogen peroxide or hydroxyl radicals.

    Sulfonamide Formation: Reaction of the hydroxylated trifluoromethyl phenyl compound with methanesulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form a difluoromethyl or monofluoromethyl group.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Difluoromethyl, monofluoromethyl derivatives.

    Substitution Products: Various substituted sulfonamides.

Scientific Research Applications

N-(5-Hydroxy-2-(trifluoromethyl)phenyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-Hydroxy-2-(trifluoromethyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins that interact with the trifluoromethyl and hydroxyl groups.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and alteration of protein function.

Comparison with Similar Compounds

Uniqueness: N-(5-Hydroxy-2-(trifluoromethyl)phenyl)methanesulfonamide stands out due to the presence of both a hydroxyl group and a trifluoromethyl group on the phenyl ring, which imparts unique reactivity and potential for diverse applications.

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